2-(3-Ethoxyphenyl)isonicotinic acid is a chemical compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and an isonicotinic acid moiety. The compound has the chemical formula CHNO and a CAS number of 1262005-38-8. Its systematic name reflects its structural components, where the isonicotinic acid provides a pyridine-like structure that contributes to its chemical reactivity and biological activity.
The biological activity of 2-(3-Ethoxyphenyl)isonicotinic acid has been of interest in medicinal chemistry. Preliminary studies suggest that it may exhibit:
The synthesis of 2-(3-Ethoxyphenyl)isonicotinic acid can be achieved through several methods:
2-(3-Ethoxyphenyl)isonicotinic acid has several potential applications:
Interaction studies involving 2-(3-Ethoxyphenyl)isonicotinic acid are crucial for understanding its biological mechanisms. These studies often focus on:
Several compounds share structural similarities with 2-(3-Ethoxyphenyl)isonicotinic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3,5-Dichlorophenyl)isonicotinic acid | Contains dichlorophenyl instead of ethoxy | Potentially enhanced biological activity due to halogen substitution |
| Isonicotinic acid | Lacks the ethoxy group | Serves as a baseline for comparing biological activities |
| 4-(Ethoxyphenyl)isonicotinic acid | Ethoxy group on a different position | May exhibit different solubility and reactivity |
These comparisons highlight the uniqueness of 2-(3-Ethoxyphenyl)isonicotinic acid, particularly its potential enhanced biological activities due to the presence of the ethoxy group at the ortho position relative to the nitrogen atom in isonicotinic acid.